4-羟基异喹啉-3-羧酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

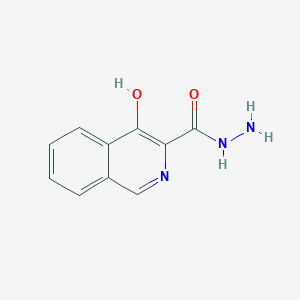

4-Hydroxyisoquinoline-3-carbohydrazide is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds, such as quinoline-3-carbohydrazide, has been reported in the literature . The synthesis involves pharmacophore modeling and the selection of compounds showing good antioxidant activity .Molecular Structure Analysis

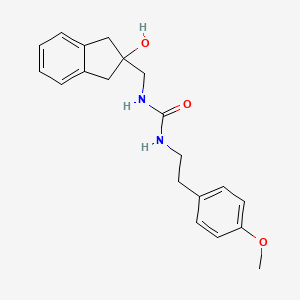

The molecular structure of 4-Hydroxyisoquinoline-3-carbohydrazide is represented by the InChI code1S/C10H9N3O2/c11-13-10 (15)8-9 (14)7-4-2-1-3-6 (7)5-12-8/h1-5,14H,11H2, (H,13,15) . The molecular weight of the compound is 203.2 . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyisoquinoline-3-carbohydrazide include a molecular weight of 203.2 .科学研究应用

抗 HIV 活性

4-羟基异喹啉-3-碳酰肼衍生物已被合成并评估了其作为抗 HIV 剂的潜力。值得注意的是,该类中的一些化合物在 Hela 细胞培养中对 HIV-1 病毒表现出中等抑制特性,其中两种特定的衍生物被确定为最有效的。这些化合物在 100 μM 的浓度下分别表现出 32% 和 28% 的抑制率,而在此浓度下没有显着的细胞毒性。这表明它们有可能成为开发新型抗 HIV-1 剂的基础 (Hajimahdi 等人,2013 年)。

胆碱酯酶抑制剂和钙通道拮抗剂

描述了新型 4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺和 4-羟基-2-氧代-1,2-二氢喹啉-3-碳酰肼衍生物的合成、生物学评估和分子建模,重点关注它们作为乙酰胆碱酯酶 (AChE)/丁酰胆碱酯酶 (BuChE) 抑制剂和钙通道拮抗剂的能力。这项研究表明在解决阿尔茨海默病和其他神经系统疾病中观察到的胆碱能缺陷方面具有潜在应用 (Tomassoli 等人,2011 年)。

HIV-1 整合酶抑制

一项关于具有 N-羟基酰亚胺螯合功能的 2-羟基-1,3-二氧代异喹啉-4-甲酰胺的研究显示出对 HIV-1 整合酶(一种对病毒复制过程至关重要的酶)具有有希望的抑制特性。发现一些衍生物具有低纳摩尔 IC50 值,与临床使用的拉替拉韦等药物相当,表明它们有可能成为 HIV-1 整合酶的新型抑制剂 (Billamboz 等人,2013 年)。

抗菌活性

对 N-糖基碳酰肼衍生物及其环状 C-核苷的研究,它们由 N-[4-(肼基羰基)苯基]-8-羟基-7-碘喹啉-5-磺酰胺和不同的醛糖合成,表明一些化合物具有显着的抗菌活性。这表明它们有可能成为开发新型抗菌剂的基础 (Khalifa 等人,2017 年)。

Al3+ 检测的荧光传感器

一种基于 4-(二乙氨基)-2-羟基苯亚甲基)异喹啉-1-碳酰肼 (HL1) 的新型铝离子荧光探针证明了对 Al3+ 检测具有高度选择性和显着的增强作用。该探针与 Al3+ 形成 2:1 复合物,表明其在 Al3+ 离子的环境监测和生物成像中具有应用潜力 (Wang 等人,2018 年)。

未来方向

作用机制

Target of Action

The primary target of 4-Hydroxyisoquinoline-3-carbohydrazide is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral therapy .

Mode of Action

4-Hydroxyisoquinoline-3-carbohydrazide interacts with the HIV-1 integrase enzyme by binding to its active site . The carboxylic and hydroxyl groups of the compound chelate the Mg^2+ ion in the active site, which is essential for the enzyme’s function . This interaction inhibits the enzyme’s ability to integrate the viral DNA into the host cell’s genome, thereby preventing the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 integrase enzyme disrupts the viral replication process. Specifically, it prevents the two key steps catalyzed by this enzyme: the 3’-processing and the strand transfer . These steps involve the endonucleolytic sequence-specific hydrolysis of the 3’-ends of the viral cDNA and the ligation of the viral 3’-OH cDNA ends to the phosphate backbone of the host DNA acceptor, respectively . By inhibiting these steps, 4-Hydroxyisoquinoline-3-carbohydrazide effectively halts the life cycle of the HIV-1 virus.

Result of Action

The inhibition of the HIV-1 integrase enzyme by 4-Hydroxyisoquinoline-3-carbohydrazide results in a decrease in the replication of the HIV-1 virus . This can potentially lead to a reduction in viral load and an improvement in the immune response of the infected individual .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been suggested that this compound may have certain threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that this compound may interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It has been suggested that this compound may interact with certain transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It has been suggested that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

属性

IUPAC Name |

4-hydroxyisoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(15)8-9(14)7-4-2-1-3-6(7)5-12-8/h1-5,14H,11H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKDMJZFMNFYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)

![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)

![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)

![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)

![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)